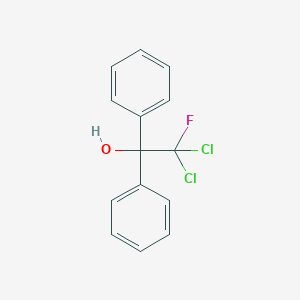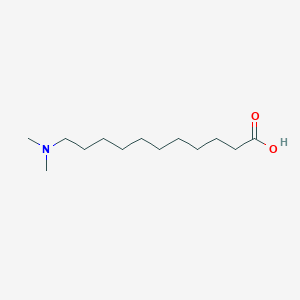
1-Ethoxycyclohept-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxycyclohept-1-ene is an organic compound characterized by a seven-membered ring with an ethoxy group attached to the first carbon of the double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethoxycyclohept-1-ene can be synthesized through several methods. One common approach involves the reaction of cycloheptene with ethanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxycyclohept-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding cycloheptane derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Epoxides and ketones.
Reduction: Cycloheptane derivatives.
Substitution: Various substituted cycloheptenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Ethoxycyclohept-1-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-ethoxycyclohept-1-ene involves its interaction with various molecular targets. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The double bond in the cycloheptene ring can undergo addition reactions, forming new bonds and altering the compound’s structure and function.
Vergleich Mit ähnlichen Verbindungen
1-Methylcyclohex-1-ene: Similar in structure but with a methyl group instead of an ethoxy group.
Cycloheptene: Lacks the ethoxy group, making it less reactive in certain types of reactions.
1-Ethylcyclohex-1-ene: Similar but with an ethyl group instead of an ethoxy group.
Uniqueness: 1-Ethoxycyclohept-1-ene is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1124-42-1 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
1-ethoxycycloheptene |
InChI |
InChI=1S/C9H16O/c1-2-10-9-7-5-3-4-6-8-9/h7H,2-6,8H2,1H3 |
InChI-Schlüssel |
LZBFLXMNWMKFKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14745340.png)
![[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate](/img/structure/B14745349.png)
![(9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol](/img/structure/B14745361.png)


![(2Z,4S,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylene]-4-(dimethylamino)-6,11,12a-trihydroxy-6-methyl-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione](/img/structure/B14745367.png)



![[Amino-(4-chlorophenyl)methylidene]ammonium](/img/structure/B14745390.png)

